molecular formula C21H28N2O2 B1391252 N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide CAS No. 1020056-58-9

N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide

Cat. No.: B1391252
CAS No.: 1020056-58-9
M. Wt: 340.5 g/mol
InChI Key: LJFNGVUSXQXTKS-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide is a benzamide derivative characterized by a heptyloxy group (-O-C₇H₁₅) at the para position of the benzamide core and a 3-amino-2-methylphenyl substituent on the amide nitrogen. Structurally, the compound combines a lipophilic heptyloxy chain with an aromatic amine moiety, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-4-heptoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-3-4-5-6-7-15-25-18-13-11-17(12-14-18)21(24)23-20-10-8-9-19(22)16(20)2/h8-14H,3-7,15,22H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFNGVUSXQXTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H28N2O2, with a molecular weight of 340.46 g/mol. The structure features an amide functional group linked to a heptyloxy chain and an amino-substituted aromatic ring, which may influence its interaction with various biological targets.

Antitumor Activity

Research on related compounds has indicated potential antitumor activities. For instance, derivatives of benzamide have shown inhibitory effects on solid tumor cells. A study on a related compound demonstrated an IC50 value of 1.30 μM against HepG2 cells, highlighting the potential for this compound to exhibit similar effects .

Antiviral Properties

Preliminary studies suggest that this compound may also possess antiviral properties. Research has indicated that N-phenylbenzamide derivatives can exert broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication . Although specific data on this compound's antiviral activity are lacking, its structural properties suggest it may engage in similar mechanisms.

Case Studies and Research Applications

  • Enzyme Interaction Studies : The compound has been utilized in studies focusing on enzyme interactions and protein binding due to its unique structural features. This makes it a valuable tool in biochemical research aimed at understanding enzyme kinetics and inhibition mechanisms .
  • Medicinal Chemistry : Its application in the synthesis of more complex organic molecules indicates its importance as a building block in medicinal chemistry . The exploration of its derivatives may lead to the development of new therapeutic agents.

Summary Table of Biological Activities

Activity TypeRelated FindingsReferences
Antitumor ActivityIC50 = 1.30 μM against HepG2 cells
Antiviral PropertiesPotential to increase A3G levels
Enzyme InteractionUsed in enzyme binding studies

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Benzamides

Compound Name Alkoxy Group (R1) Aromatic Substituent (R2) Key Properties
N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide Heptyloxy (-OC₇H₁₅) 3-Amino-2-methylphenyl High lipophilicity (inferred)
4-(Heptyloxy)-N-(4-nitrophenyl)benzamide Heptyloxy 4-Nitrophenyl Likely low solubility due to nitro group
N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide Isobutoxy (-OCH₂CH(CH₃)₂) 3-Amino-2-methylphenyl Boiling point: 402.1°C; Density: 1.144 g/cm³
MS-275 (HDAC inhibitor) Methoxycarbonyl 2-Aminophenyl with pyridinyl Brain-region selective HDAC inhibition

Key Observations :

  • Heptyloxy vs.
  • Aromatic Substitutions: The 3-amino-2-methylphenyl group provides a primary amine for hydrogen bonding, contrasting with the electron-withdrawing nitro group in 4-nitrophenyl derivatives, which may limit interaction with biological targets.

Key Comparisons :

  • HDAC Inhibition : Unlike MS-275, which features a pyridinyl directing group, the target compound lacks such motifs, suggesting lower HDAC affinity.
  • Antimicrobial Potential: While imidazole-containing benzamides show activity , the absence of heterocyclic groups in the target compound may limit similar efficacy.
  • Cancer Targets : Capmatinib’s c-Met inhibition relies on fluorophenyl and heteroaromatic groups , which are absent in the target compound.

Preparation Methods

Direct Amide Coupling via Acid Chloride Route

Methodology:

This classical approach involves converting the corresponding carboxylic acid into its acid chloride, followed by nucleophilic attack by the amine.

Step-by-step process:

  • Preparation of 4-(Heptyloxy)benzoyl chloride:

    • React 4-(heptyloxy)benzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
    • Excess SOCl₂ is removed by distillation, yielding the acid chloride.
  • Amide Formation:

    • Dissolve 3-amino-2-methylphenyl derivative in an inert solvent such as dichloromethane.
    • Add triethylamine as a base to neutralize HCl formed.
    • Slowly add the prepared benzoyl chloride at 0°C.
    • Stir the mixture at room temperature for 2–4 hours.

Reaction conditions:

Parameter Details
Solvent Dichloromethane
Temperature 0°C initially, then room temperature
Reagents Thionyl chloride, triethylamine
Yield Approximately 80–90%

Notes:

  • The reaction's efficiency depends on the purity of starting materials.
  • Excess triethylamine scavenges HCl, preventing side reactions.

Amide Bond Formation via Carbodiimide Coupling

Methodology:

This method employs carbodiimide reagents such as EDC or DCC to activate the carboxylic acid, facilitating amide bond formation under mild conditions.

Procedure:

  • Dissolve 4-(heptyloxy)benzoic acid and 3-amino-2-methylphenyl derivative in a suitable solvent like DMF or dichloromethane.
  • Add EDC (or DCC) as a coupling agent and a catalytic amount of DMAP.
  • Stir at room temperature or slightly elevated temperature (25–50°C) for 12–24 hours.
  • Purify the product via column chromatography.

Reaction parameters:

Parameter Details
Reagents EDC, DMAP
Solvent DMF or DCM
Temperature 25–50°C
Yield 75–85%

Notes:

  • This method offers high selectivity and milder conditions.
  • Suitable for sensitive functional groups.

Microwave-Assisted Synthesis

Methodology:

Microwave irradiation accelerates amide bond formation, reducing reaction time and improving yields.

Procedure:

  • Combine 4-(heptyloxy)benzoic acid , 3-amino-2-methylphenyl , EDC or DCC, and DMAP in dichloromethane.
  • Subject the mixture to microwave irradiation at 50°C for 10–15 minutes.
  • Post-reaction, purify via chromatography.

Reaction conditions:

Parameter Details
Power Microwave irradiation at 50°C
Duration 10–15 minutes
Yield 80–90%

Notes:

  • Rapid synthesis with high efficiency.
  • Suitable for small-scale laboratory synthesis.

Alternative Route: Nucleophilic Aromatic Substitution

Methodology:

In some cases, aromatic substitution on the benzene ring bearing the amino group can be performed to introduce the heptyloxy substituent prior to amide formation.

Procedure:

  • React 4-(heptyloxy)phenol with 2-methyl-3-nitroaniline derivatives via nucleophilic aromatic substitution.
  • Reduce nitro groups to amino groups post-substitution.
  • Convert carboxylic acid to acid chloride or activate via carbodiimide for amide coupling with the amino-phenyl derivative.

Notes:

  • More complex, involving multiple steps.
  • Useful when direct coupling yields are low.

Data Summary Table

Preparation Method Key Reagents Reaction Conditions Typical Yield Advantages Limitations
Acid chloride coupling Thionyl chloride, triethylamine 0°C to RT, 2–4 h 80–90% High yield, straightforward Uses toxic reagents, moisture-sensitive
Carbodiimide coupling EDC/DCC, DMAP Room temp, 12–24 h 75–85% Mild conditions, high selectivity Longer reaction time, purification needed
Microwave-assisted EDC/DCC, DMAP 50°C, 10–15 min 80–90% Fast, efficient Equipment-dependent
Aromatic substitution Phenol derivatives Reflux, multi-step Variable Structural versatility Multi-step, lower overall yield

Research Findings and Notes

  • Optimization studies suggest that carbodiimide-mediated coupling in the presence of DMAP offers the best balance between yield and operational simplicity for synthesizing N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide .
  • Microwave-assisted methods significantly reduce reaction time, making them attractive for high-throughput synthesis, especially when scaling up.
  • The choice of method depends on available equipment, desired purity, and scale.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide
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N-(3-Amino-2-methylphenyl)-4-(heptyloxy)benzamide

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